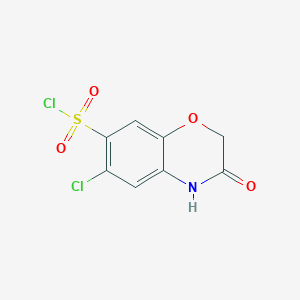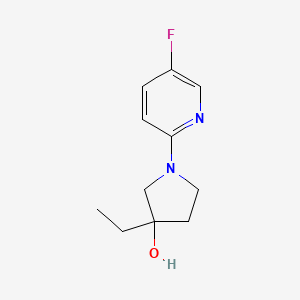
3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol” is a chemical compound with the CAS Number: 2091542-70-8 . It has a molecular weight of 210.25 . The IUPAC name for this compound is 3-ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol .
Molecular Structure Analysis
The InChI code for “3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol” is 1S/C11H15FN2O/c1-2-11(15)5-6-14(8-11)10-4-3-9(12)7-13-10/h3-4,7,15H,2,5-6,8H2,1H3 . This code provides a specific representation of the molecular structure.Wissenschaftliche Forschungsanwendungen
Antiallergic Agents
A series of compounds, including those similar to 3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol, have been investigated for their potential as antiallergic agents. One study found that these compounds showed significant potency as antiallergic substances. For instance, a specific compound in this series was found to be considerably more potent than astemizole, a known antiallergic drug, in the ovalbumin-induced histamine release assay (Menciu et al., 1999).
Chemosensors for Aluminum Ions
Another application of compounds structurally related to 3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol is in the development of chemosensors. A pyrrolidine-constrained bipyridyl-dansyl conjugate was synthesized to serve as a selective ratiometric and colorimetric sensor for aluminum ions. This utilization in chemosensing demonstrates the compound's potential in analytical chemistry (Maity & Govindaraju, 2010).
Antibacterial Agents
Pyrrolidinyl compounds, which are structurally similar to 3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol, have also been explored for their antibacterial properties. For example, a study on 1β-Methyl-2-[5-(1,2-disubstituted ethyl)-pyrrolidin-3-ylthio]carbapenem derivatives showed potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Kim et al., 2006).
Synthesis of Anticancer Agents
Compounds with a structure akin to 3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol have been synthesized as potential anticancer agents. The design and synthesis of such compounds and their evaluation in inhibiting topoisomerase IIα, an enzyme critical in cancer cell proliferation, illustrate their potential in cancer therapy (Alam et al., 2016).
5-HT2 Receptor Antagonists
Additionally, derivatives of pyrrolidine have been examined for their potential as 5-HT2 receptor antagonists. This suggests their potential application in treating conditions related to serotonin receptors, such as certain psychiatric disorders (Fujio et al., 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-2-11(15)5-6-14(8-11)10-4-3-9(12)7-13-10/h3-4,7,15H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWCZMXIAXESKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(C1)C2=NC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2430362.png)
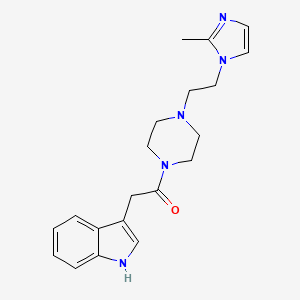
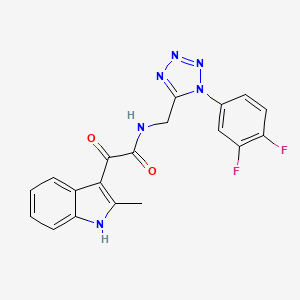
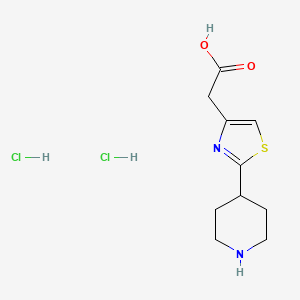
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2430369.png)
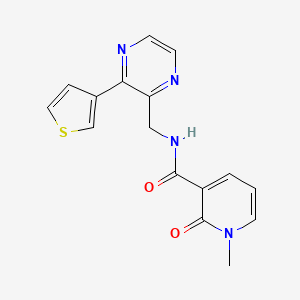
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2430376.png)


![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-hydroxypyridin-3-yl)methanone](/img/structure/B2430379.png)
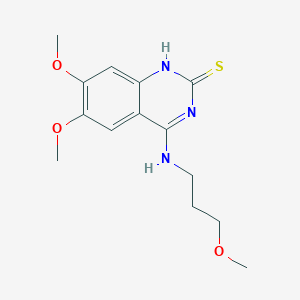
![1-(4-Chlorobenzoyl)-4-[2-(trifluoromethyl)thieno[3,2-d]pyrimidin-4-yl]piperazine](/img/structure/B2430381.png)
![N-(4-acetylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2430383.png)
